6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine
Overview
Description
6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropyridazine core. This compound is notable for its unique structural features, which contribute to its diverse applications in various scientific fields. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with chloropyridazine precursors. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the phenyl ring through radical or nucleophilic substitution reactions . The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The scalability of these methods ensures the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include substituted pyridazines, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application, but common targets include kinases, proteases, and ion channels .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a chloropyridazine moiety.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Contains a phosphine group and is used in different chemical reactions and applications.
Uniqueness
6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine is unique due to its combination of trifluoromethyl groups and a chloropyridazine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF6N2/c13-10-2-1-9(20-21-10)6-3-7(11(14,15)16)5-8(4-6)12(17,18)19/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCOCQICNFECRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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